2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide
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Overview
Description
2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide is a synthetic compound that belongs to the class of acetamides It features a cyclohexyl group and a 9-ethylcarbazole moiety linked through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 9-ethylcarbazole and cyclohexylamine.
Acylation Reaction: The 9-ethylcarbazole is first acylated using acetic anhydride to form 9-ethylcarbazol-3-yl acetate.
Amidation: The 9-ethylcarbazol-3-yl acetate is then reacted with cyclohexylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive carbazole derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
CH-FUBIATA: Shares the N-cyclohexyl-2-(1H-indol-3-yl)acetamide structure but differs in the substituents on the indole ring.
ADB-FUBIATA: Another synthetic cannabinoid with a similar acetamide linker structure.
AFUBIATA: Contains an adamantane moiety instead of the cyclohexyl group.
Uniqueness
2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide is unique due to its specific combination of a cyclohexyl group and a 9-ethylcarbazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(9-ethylcarbazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-2-24-20-11-7-6-10-18(20)19-15-17(12-13-21(19)24)23-22(25)14-16-8-4-3-5-9-16/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZBTHPGJJJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3CCCCC3)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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